![molecular formula C15H21NO3 B257231 1-(Pyrrolidin-1-yl)propan-2-yl 3-methoxybenzoate](/img/structure/B257231.png)
1-(Pyrrolidin-1-yl)propan-2-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-yl)propan-2-yl 3-methoxybenzoate, commonly known as Pyrrolidine, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. Pyrrolidine is a white crystalline powder that is soluble in water and is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
Pyrrolidine acts as a nucleophile and reacts with various electrophiles to form new compounds. It also acts as a chiral auxiliary and helps in the synthesis of chiral compounds. Pyrrolidine is also known to form stable complexes with various metals, which makes it useful in catalytic reactions.
Biochemical and Physiological Effects:
Pyrrolidine has been shown to have various biochemical and physiological effects. It is known to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Pyrrolidine is also known to have anticonvulsant properties and has been shown to reduce the severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
Pyrrolidine is a versatile compound that has various advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrrolidine is also a chiral compound and can be used as a chiral auxiliary in asymmetric synthesis. However, Pyrrolidine has some limitations in lab experiments as well. It is a toxic compound and should be handled with care. Pyrrolidine is also hygroscopic and can absorb moisture from the air, which can affect its purity.
Future Directions
There are various future directions for the research on Pyrrolidine. One of the most promising areas of research is the development of new synthetic methods for Pyrrolidine. Researchers are also exploring the use of Pyrrolidine in the synthesis of new pharmaceuticals and agrochemicals. Pyrrolidine is also being studied for its potential use as a catalyst in various reactions. Overall, Pyrrolidine is a versatile compound that has numerous applications in various fields and is an important building block in organic synthesis.
Synthesis Methods
The synthesis of Pyrrolidine involves the reaction of 3-methoxybenzoic acid with pyrrolidine and isopropyl chloroformate. The reaction takes place in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and is carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure Pyrrolidine.
Scientific Research Applications
Pyrrolidine has been extensively studied for its various applications in the field of organic chemistry. It is commonly used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and natural products. Pyrrolidine is also used as a chiral auxiliary in asymmetric synthesis and is an important intermediate in the synthesis of various amino acids.
properties
Product Name |
1-(Pyrrolidin-1-yl)propan-2-yl 3-methoxybenzoate |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 3-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12(11-16-8-3-4-9-16)19-15(17)13-6-5-7-14(10-13)18-2/h5-7,10,12H,3-4,8-9,11H2,1-2H3 |
InChI Key |
MAVRKTGCKDPDJH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.